molecular formula C20H22N2O2S B12539322 1H-Indole, 3-(phenylsulfonyl)-1-(2-piperidinylmethyl)- CAS No. 651335-14-7

1H-Indole, 3-(phenylsulfonyl)-1-(2-piperidinylmethyl)-

Cat. No.: B12539322
CAS No.: 651335-14-7
M. Wt: 354.5 g/mol
InChI Key: XQRHKUSUBGWTOF-UHFFFAOYSA-N
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Description

1H-Indole, 3-(phenylsulfonyl)-1-(2-piperidinylmethyl)- is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a phenylsulfonyl group and a piperidinylmethyl group attached to the indole core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole, 3-(phenylsulfonyl)-1-(2-piperidinylmethyl)- typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Phenylsulfonyl Group: This step involves sulfonylation, where the indole core reacts with a sulfonyl chloride in the presence of a base.

    Attachment of the Piperidinylmethyl Group: This can be done through a nucleophilic substitution reaction, where the indole derivative reacts with a piperidinylmethyl halide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 3-(phenylsulfonyl)-1-(2-piperidinylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1H-Indole, 3-(phenylsulfonyl)-1-(2-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group and piperidinylmethyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole, 3-(phenylsulfonyl)-: Lacks the piperidinylmethyl group.

    1H-Indole, 3-(phenylsulfonyl)-1-methyl-: Has a methyl group instead of the piperidinylmethyl group.

Uniqueness

1H-Indole, 3-(phenylsulfonyl)-1-(2-piperidinylmethyl)- is unique due to the presence of both the phenylsulfonyl and piperidinylmethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

651335-14-7

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-(piperidin-2-ylmethyl)indole

InChI

InChI=1S/C20H22N2O2S/c23-25(24,17-9-2-1-3-10-17)20-15-22(14-16-8-6-7-13-21-16)19-12-5-4-11-18(19)20/h1-5,9-12,15-16,21H,6-8,13-14H2

InChI Key

XQRHKUSUBGWTOF-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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